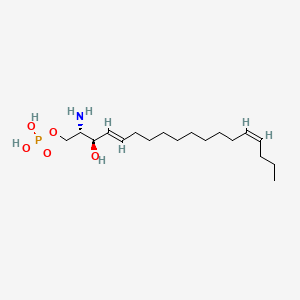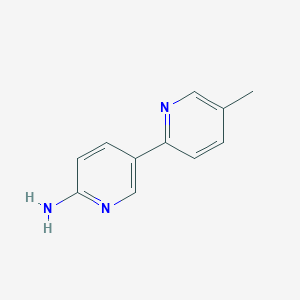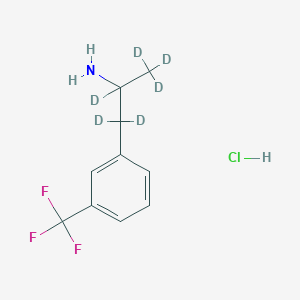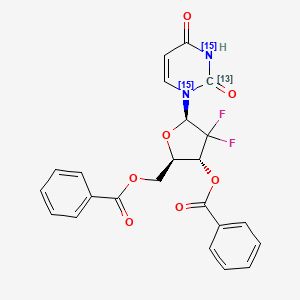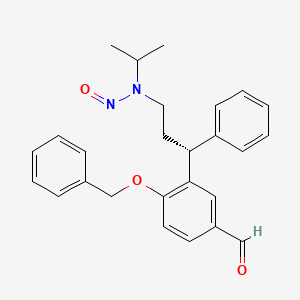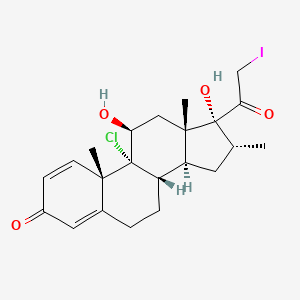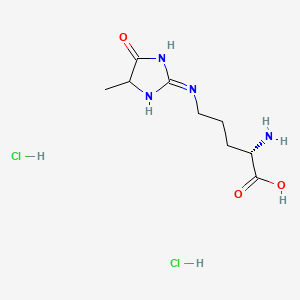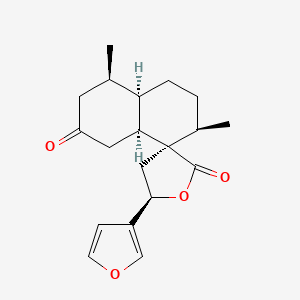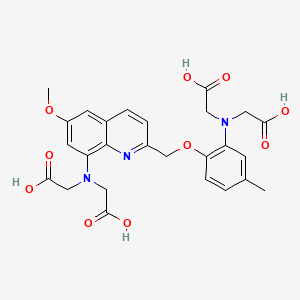
2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxymethyl, methoxy, and quinoline moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, methoxy-substituted quinoline derivatives, and phenoxy methylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high yield and purity. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, substituted phenoxy compounds, and modified carboxymethyl derivatives. These products have distinct properties and applications in different scientific fields .
Wissenschaftliche Forschungsanwendungen
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Wirkmechanismus
The mechanism of action of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((2-((Carboxymethyl)amino)ethyl)azanediyl)diacetic acid: A related compound with similar functional groups but different structural arrangement.
N-Nitroso Ethylene Diamino Triacetic Acid: Another compound with carboxymethyl and amino groups, used in different applications.
Uniqueness
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and structural features makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C26H27N3O10 |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid |
InChI |
InChI=1S/C26H27N3O10/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI-Schlüssel |
ZIJHOOAMVMQLQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
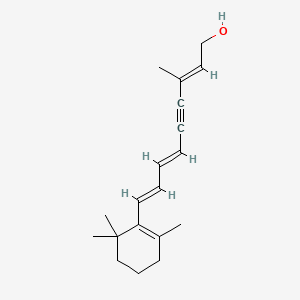
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
